Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate
Overview
Description
Scientific Research Applications
Structural and Synthetic Studies
- Structure Analysis and Synthesis Methods : Research has been conducted on the structure of related brominated ethyl indole carboxylates and their synthesis methods. For instance, the structural analysis of monobrominated ethyl indole carboxylates has been a subject of study, highlighting the chemical properties and composition of these compounds (Leggetter & Brown, 1960). Similarly, advancements in the synthetic methods of compounds like ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, which share structural similarities with Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate, have been reported (Yuan Rong-xin, 2011).
Chemical Properties and Reactions
- Chemical Reactions and Properties : The chemical behavior of similar compounds, such as the reactions involving indole carboxylates, has been explored. For example, studies on the synthesis of novel 3- and 5-substituted indole-2-carboxamides, which involve nitro-indole carboxylates as intermediates, provide insight into the reactivity and potential applications of these compounds (Bratton et al., 2000).
Application in Antiviral and Antimicrobial Research
- Antimicrobial and Antiviral Activities : There has been significant research into the antimicrobial and antiviral properties of nitroindole carboxylates. Studies on the synthesis and evaluation of heterocycles derived from nitro/bromoindole-2-carbohydrazides, which are structurally related to Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate, have shown potential in antimicrobial and antiinflammatory activities (Narayana et al., 2009).
Crystal Structure Analysis
- Crystallography and Molecular Structure : Crystal structure analysis of closely related compounds, such as ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, provides valuable information on the molecular structure and potential applications in material science and pharmaceuticals (Luo et al., 2019).
Antiproliferative and Anti-inflammatory Activities
- Biological Activities and Potential Therapeutics : The potential therapeutic applications of nitroindole derivatives, including their antiproliferative and anti-inflammatory properties, have been extensively studied. This research is crucial for understanding the biological activities of compounds like Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate and their potential use in medical treatments (Chai et al., 2006).
properties
IUPAC Name |
ethyl 5-bromo-7-nitro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)8-4-6-3-7(12)5-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCYGZQEUWWAHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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